(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-(PIPERIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
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Overview
Description
(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-(PIPERIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its ability to interact with different molecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-(PIPERIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves the condensation of 4-dimethylaminobenzaldehyde with thiazolidinone derivatives. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-(PIPERIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidin-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-(PIPERIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-(PIPERIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and leading to various biological effects. The compound may also interact with cellular pathways, influencing processes such as cell division and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)benzylidene-4-acetamideaniline
- 4-(Dimethylamino)benzylidene-4-nitroaniline
- 5-(4-Dimethylaminobenzylidene)rhodanine
Uniqueness
(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-(PIPERIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This versatility makes it valuable in various research fields, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C17H21N3OS |
---|---|
Molecular Weight |
315.4g/mol |
IUPAC Name |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one |
InChI |
InChI=1S/C17H21N3OS/c1-19(2)14-8-6-13(7-9-14)12-15-16(21)18-17(22-15)20-10-4-3-5-11-20/h6-9,12H,3-5,10-11H2,1-2H3/b15-12- |
InChI Key |
LWVUAWHWEMYMOW-QINSGFPZSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCCCC3 |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCCCC3 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCCCC3 |
solubility |
4.7 [ug/mL] |
Origin of Product |
United States |
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